![molecular formula C7H14ClNO B13472539 N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride: is a synthetic compound with a unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic ring system .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, light intensity, and reaction time, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various N-substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its bicyclic structure may provide insights into the binding mechanisms of similar compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be useful in drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mécanisme D'action
The mechanism of action of N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into specific binding sites, potentially modulating the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
- 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
- 2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
Comparison: Compared to these similar compounds, N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to its specific substitution pattern. The presence of the N-methyl group and the 1-dimethyl substitution confer distinct chemical properties, such as altered reactivity and binding affinity.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-3-7(4-6,8-2)5-9-6;/h8H,3-5H2,1-2H3;1H |
Clé InChI |
URSFILLWZFRHGR-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(CO2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


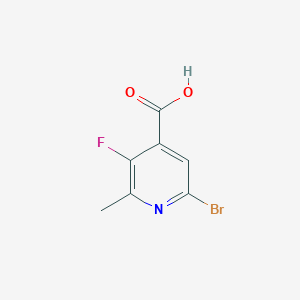
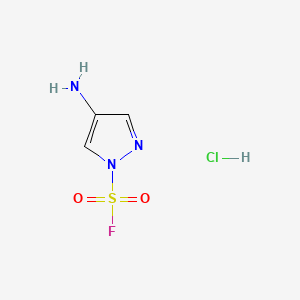
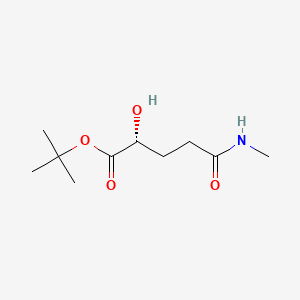
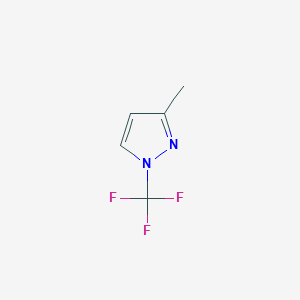
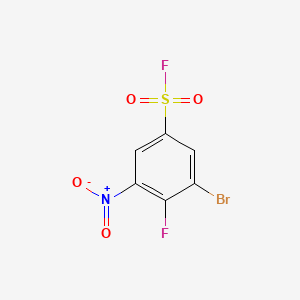
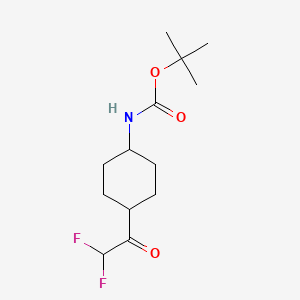
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
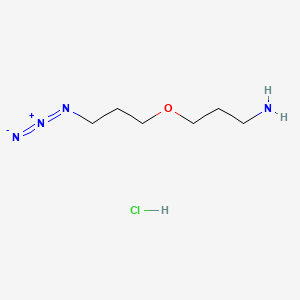
![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)

